2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline
Overview
Description
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a 1,2,4-oxadiazole ring, and a fluorine atom on the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new treatments for various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
Uniqueness: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline stands out due to its specific structural features, such as the presence of the fluorine atom and the cyclopropyl group. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
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Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-7-3-4-9(13)8(5-7)11-14-10(15-16-11)6-1-2-6/h3-6H,1-2,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBFUGRXSUCCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CC(=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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